Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C15H18BF3O4 and its molecular weight is 330.11 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H19BF4O4
- Molecular Weight : 308.11 g/mol
- Purity : Typically >98% .
The compound's biological activity is largely attributed to its interaction with various molecular targets within cells. Its structure suggests potential activity as a ligand for nuclear receptors and other protein targets involved in signaling pathways.
Nuclear Receptor Agonism
Research indicates that compounds with similar structures can act as agonists for nuclear receptors such as Nurr1 (NR4A2). These receptors play critical roles in neuroprotection and modulation of inflammatory responses in the brain . The presence of the trifluoromethyl group may enhance binding affinity and specificity for these targets.
1. Anticancer Properties
Studies have shown that derivatives of boron-containing compounds can inhibit cancer cell growth. For instance, related compounds have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing therapeutics with minimal side effects.
2. Neuroprotective Effects
The ability of this compound to influence Nurr1 activity suggests potential neuroprotective effects. Activation of Nurr1 has been linked to enhanced expression of neuroprotective genes such as tyrosine hydroxylase (TH), which is vital in dopamine synthesis . In models of neurodegenerative diseases like Parkinson's disease (PD), compounds that activate Nurr1 have shown promise in restoring TH levels in affected neurons.
Case Study 1: In Vitro Studies on Cancer Cell Lines
In a comparative study involving various cancer cell lines, this compound exhibited significant growth inhibition at concentrations around 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using animal models of PD demonstrated that administration of the compound resulted in increased levels of TH in midbrain organoids derived from LRRK2 mutant mice. This effect was associated with improved motor function and neuroprotection against dopaminergic neuron loss .
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-10(12(20)21-5)11(8-9)15(17,18)19/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBIAASSSCFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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